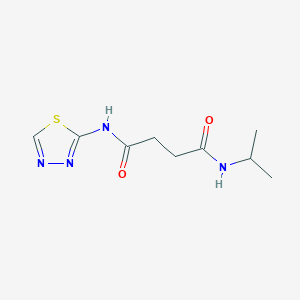![molecular formula C15H24N5O5P B12925167 2',3'-Dideoxy-3'-[(diethoxyphosphoryl)methyl]adenosine CAS No. 90012-88-7](/img/structure/B12925167.png)
2',3'-Dideoxy-3'-[(diethoxyphosphoryl)methyl]adenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (((2S,3S,5R)-5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-yl)methyl)phosphonate is a complex organic compound that features a purine base, a tetrahydrofuran ring, and a phosphonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (((2S,3S,5R)-5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-yl)methyl)phosphonate typically involves multiple steps:
Formation of the Purine Base: The purine base, 6-amino-9H-purine, is synthesized through a series of reactions starting from simpler organic molecules.
Construction of the Tetrahydrofuran Ring: The tetrahydrofuran ring is formed through cyclization reactions involving hydroxymethyl groups.
Attachment of the Phosphonate Group: The phosphonate group is introduced through a phosphorylation reaction, often using diethyl phosphite as a reagent.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Diethyl (((2S,3S,5R)-5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-yl)methyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The amino group can be reduced to form amines.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted phosphonates.
Scientific Research Applications
Diethyl (((2S,3S,5R)-5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-yl)methyl)phosphonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Medicine: Investigated for its potential as an antiviral or anticancer agent.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of Diethyl (((2S,3S,5R)-5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-yl)methyl)phosphonate involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or interfere with nucleic acid synthesis by incorporating into the DNA or RNA strands, leading to chain termination.
Comparison with Similar Compounds
Similar Compounds
- **Diethyl ((2S,3S,5R)-5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-yl)methyl)phosphate
- **Diethyl ((2S,3S,5R)-5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-yl)methyl)phosphite
Uniqueness
Diethyl (((2S,3S,5R)-5-(6-amino-9H-purin-9-yl)-2-(hydroxymethyl)tetrahydrofuran-3-yl)methyl)phosphonate is unique due to its specific combination of a purine base, a tetrahydrofuran ring, and a phosphonate group. This unique structure allows it to interact with biological molecules in ways that similar compounds cannot, making it a valuable compound for research and development.
Properties
CAS No. |
90012-88-7 |
|---|---|
Molecular Formula |
C15H24N5O5P |
Molecular Weight |
385.36 g/mol |
IUPAC Name |
[(2S,3S,5R)-5-(6-aminopurin-9-yl)-3-(diethoxyphosphorylmethyl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C15H24N5O5P/c1-3-23-26(22,24-4-2)7-10-5-12(25-11(10)6-21)20-9-19-13-14(16)17-8-18-15(13)20/h8-12,21H,3-7H2,1-2H3,(H2,16,17,18)/t10-,11-,12-/m1/s1 |
InChI Key |
UEXZRLXHQWFRLC-IJLUTSLNSA-N |
Isomeric SMILES |
CCOP(=O)(C[C@H]1C[C@@H](O[C@@H]1CO)N2C=NC3=C(N=CN=C32)N)OCC |
Canonical SMILES |
CCOP(=O)(CC1CC(OC1CO)N2C=NC3=C(N=CN=C32)N)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


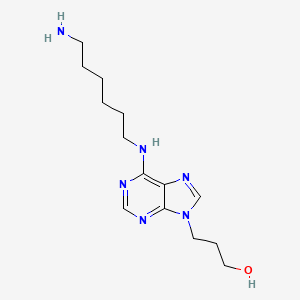
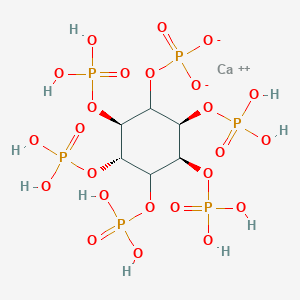

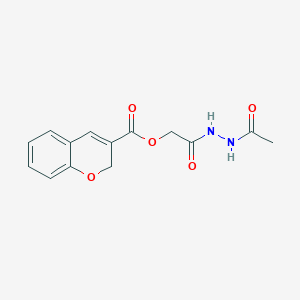
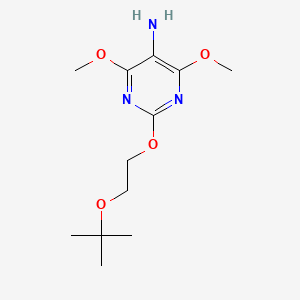

![Cis-1-benzhydryltetrahydrofuro[3,4-c]isoxazol-6(3H)-one](/img/structure/B12925140.png)
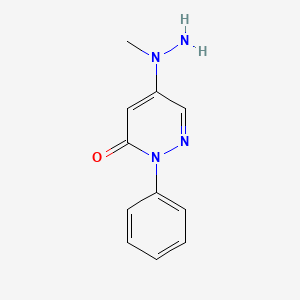
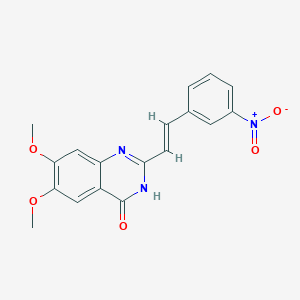

![[(1-Ethyl-1H-indol-3-yl)sulfanyl]acetonitrile](/img/structure/B12925160.png)
![(3S)-1-[(2S)-3-Methyl-2-(methylamino)butyl]pyrrolidin-3-ol](/img/structure/B12925165.png)
